

7-Methylbenzo[d]isoxazol-3-ol solubility in DMSO

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Compound of Interest

Compound Name: 7-Methylbenzo[d]isoxazol-3-ol

Cat. No.: B1586163

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An In-Depth Technical Guide to the Solubility of 7-Methylbenzo[d]isoxazol-3-ol in DMSO

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of **7-Methylbenzo[d]isoxazol-3-ol** in dimethyl sulfoxide (DMSO). Given the absence of readily available public data on this specific solute-solvent system, this document emphasizes robust experimental design, procedural integrity, and accurate data interpretation.

Part 1: Foundational Principles

1.1: 7-Methylbenzo[d]isoxazol-3-ol: A Profile

7-Methylbenzo[d]isoxazol-3-ol is an organic molecule belonging to the benzisoxazole class of compounds. Molecules within this structural family are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Precise characterization of their physicochemical properties, starting with solubility, is a critical first step in any research and development pipeline.

1.2: Dimethyl Sulfoxide (DMSO) as a Research Solvent

DMSO is a powerful, polar aprotic solvent, making it indispensable in drug discovery for its ability to dissolve a wide array of both polar and nonpolar compounds.^{[1][2][3]} Its miscibility with water and other organic solvents further enhances its utility. However, its application is not without challenges that demand careful consideration:

- **Hygroscopicity:** DMSO readily absorbs moisture from the atmosphere. This absorbed water can significantly alter the solvation environment and decrease the solubility of hydrophobic compounds.[1][2][4]
- **Compound Stability:** While an excellent solvent, DMSO is not entirely inert. Some compounds may degrade over time in DMSO, and certain acidic compounds can even cause DMSO itself to decompose.[4][5][6] Therefore, preparing fresh stock solutions is a highly recommended practice.
- **Toxicity and Assay Interference:** High concentrations of DMSO can be toxic to cells and interfere with biological assay components.[1] It is standard practice to keep the final concentration of DMSO in assays low, typically below 0.5%, and to always include a vehicle control.[1]

1.3: Understanding Solubility: Thermodynamic vs. Kinetic

In the context of drug discovery, it is crucial to distinguish between two types of solubility measurements:

- **Thermodynamic Solubility:** This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, where the system is in a state of thermodynamic equilibrium.[7][8][9] This value is typically determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours).[10]
- **Kinetic Solubility:** This measurement is often employed in high-throughput screening settings. It typically involves dissolving a compound in DMSO and then diluting it into an aqueous buffer to the point of precipitation.[9][11] The resulting value can be higher than the thermodynamic solubility because it may represent a supersaturated, metastable state.[7][8][12] While useful for rapid screening, kinetic solubility data can sometimes be misleading if not interpreted with caution.[12]

Part 2: Experimental Design for Accurate Solubility Determination

A well-designed experiment is the cornerstone of reliable solubility data. This section outlines the necessary materials and critical considerations for determining the solubility of **7-Methylbenzo[d]isoxazol-3-ol** in DMSO.

2.1: Materials and Equipment

Category	Item	Specifications
Reagents	7-Methylbenzo[d]isoxazol-3-ol	Solid (powder or crystalline) form, purity >95%
Dimethyl Sulfoxide (DMSO)	Anhydrous, ≥99.9% purity, sterile-filtered ^[2]	
Apparatus	Analytical Balance	Readable to at least 0.1 mg
Micropipettes	Calibrated, various volumes (e.g., P10, P200, P1000)	
Vortex Mixer	Standard laboratory model	
Sonicator	Water bath or probe sonicator	
Centrifuge	Capable of handling microcentrifuge tubes	
Consumables	Sterile Microcentrifuge Tubes	1.5 mL or 2.0 mL, nuclease-free
Sterile Pipette Tips	Nuclease-free, compatible with micropipettes	
Instrumentation	HPLC or NMR Spectrometer	For quantitative analysis

2.2: Self-Validating Protocols: The Importance of Controls

To ensure the trustworthiness of the results, every solubility experiment should incorporate controls. A key control is to run a parallel experiment with a compound of known solubility in DMSO to validate the experimental setup and procedure. Additionally, analyzing the DMSO

solvent alone (a blank) is crucial to identify any potential interfering signals in the final quantification step.

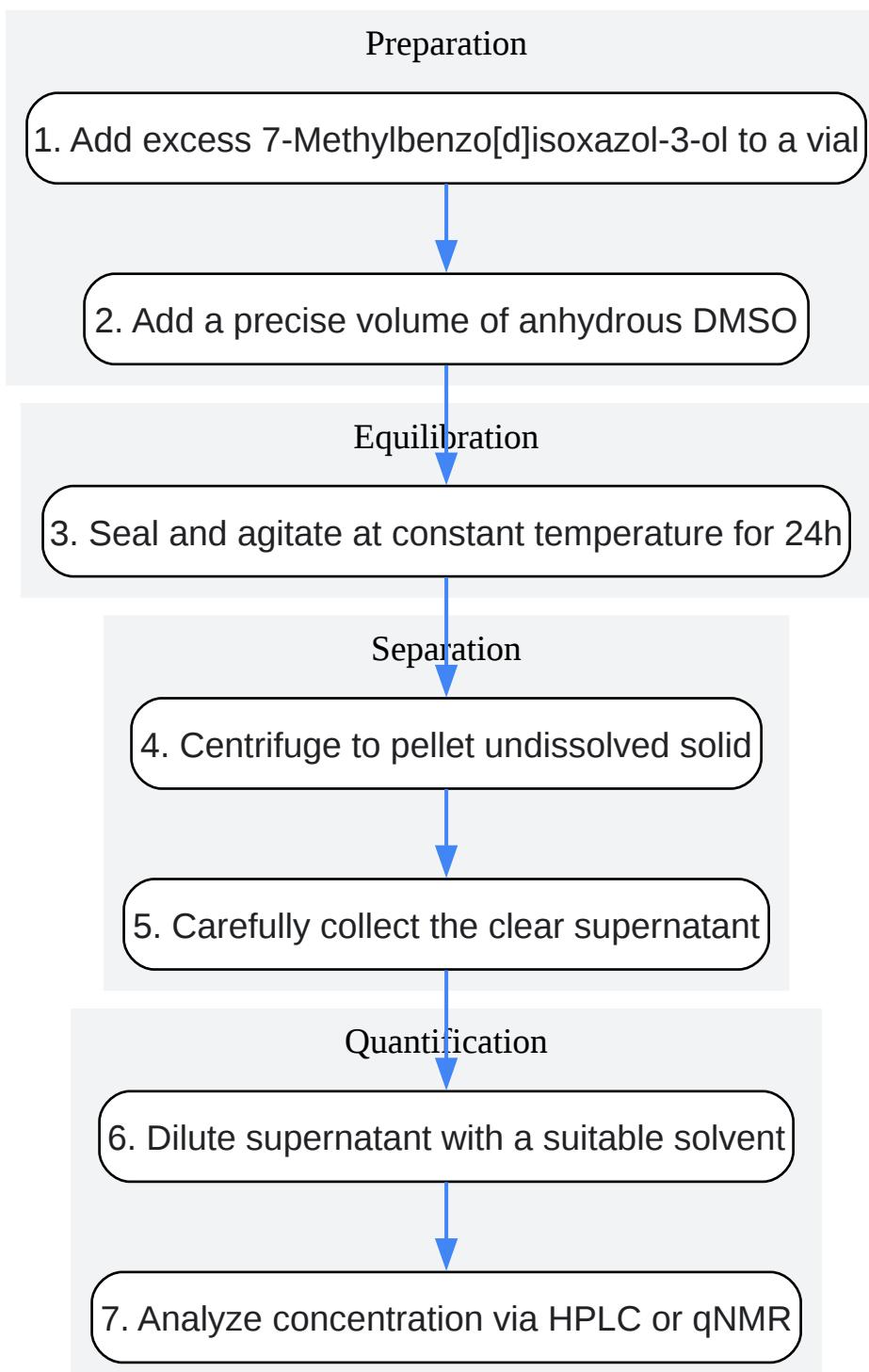
Part 3: Methodologies for Determining Solubility

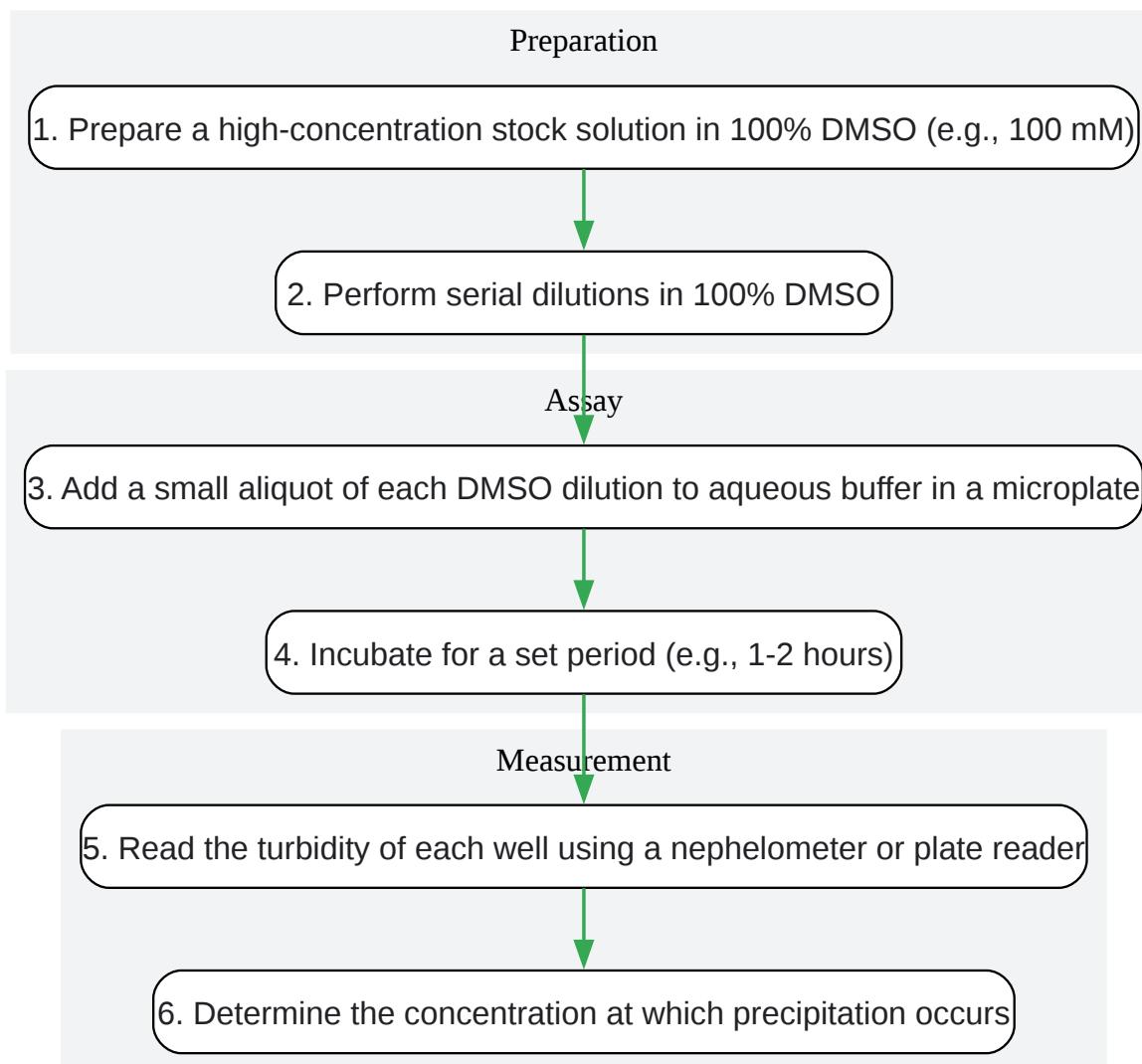
This section provides detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of **7-Methylbenzo[d]isoxazol-3-ol** in DMSO.

3.1: Protocol for Thermodynamic Solubility Determination

This "shake-flask" method is considered the gold standard for determining equilibrium solubility. [13]

Workflow Diagram: Thermodynamic Solubility



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